Procumbenoside A Procumbenoside A Procumbenoside A is a natural product found in Garcinia subelliptica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876294
InChI: InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1
SMILES:
Molecular Formula: C31H32O15
Molecular Weight: 644.6 g/mol

Procumbenoside A

CAS No.:

Cat. No.: VC1876294

Molecular Formula: C31H32O15

Molecular Weight: 644.6 g/mol

* For research use only. Not for human or veterinary use.

Procumbenoside A -

Specification

Molecular Formula C31H32O15
Molecular Weight 644.6 g/mol
IUPAC Name 9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one
Standard InChI InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1
Standard InChI Key HBUCXSOGVZJQHH-RMTLSDLPSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@@H]5[C@H]([C@@H]([C@@H](CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Procumbenoside A belongs to the arylnaphthalene lignan glycoside family. Its complete IUPAC name is 9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]benzofuran-1-one . The molecular structure consists of a diphyllin core (an arylnaphthalene lignan) linked to a unique disaccharide moiety comprising β-D-apiofuranosyl and α-L-arabinopyranosyl units .

The compound is also known by its alternative name, 4-O-α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranosyldiphyllin, which describes its glycosidic structure . This name highlights the presence of an α-L-arabinopyranosyl unit connected to a β-D-apiofuranosyl unit, which is further attached to the diphyllin aglycone at the C-4 position.

Physical and Chemical Properties

Procumbenoside A possesses the following physical and chemical properties, which contribute to its pharmacological behavior and potential therapeutic applications:

PropertyValueReference
Molecular FormulaC31H32O15
Molecular Weight644.6 g/mol
Exact Mass644.17412031 g/mol
XLogP3-AA0.1
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count15
Rotatable Bond Count8
Topological Polar Surface Area (TPSA)201.00 Ų
AlogP0.21

These properties indicate that Procumbenoside A has moderate lipophilicity and significant hydrogen bonding capabilities, which influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Natural Sources and Occurrence

Plant Sources

Procumbenoside A has been primarily isolated from two plant species:

  • Justicia procumbens (Family: Acanthaceae): This is the main source of Procumbenoside A, where it was first isolated from the whole plant . Justicia procumbens is a medicinal herb traditionally used in Asian countries for the treatment of various ailments including fever, inflammation, and microbial infections .

  • Garcinia subelliptica (Family: Clusiaceae): Procumbenoside A has also been reported to occur in this plant species , though detailed isolation studies from this source appear limited in the available literature.

Distribution in Plant Tissues

Procumbenoside A is found throughout the whole plant of Justicia procumbens, with no specific tissue localization reported in the available literature . The compound is typically extracted using methanol or ethanol as solvents in the isolation process .

Isolation and Structural Elucidation

Isolation Techniques

The isolation of Procumbenoside A typically involves several chromatographic steps. The general procedure includes:

  • Extraction of the whole plant of Justicia procumbens with methanol or ethanol

  • Fractionation of the crude extract using silica gel column chromatography

  • Further purification using Sephadex LH-20 chromatography

  • Final purification by high-performance liquid chromatography (HPLC)

Structural Elucidation

The structure of Procumbenoside A was established through comprehensive spectroscopic analyses including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed to determine the connectivity and spatial arrangement of atoms in the molecule .

  • Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and fragmentation pattern, confirming the molecular formula C31H32O15 .

  • Chemical methods: Hydrolysis and derivatization techniques were used to confirm the identity and configuration of the sugar moieties .

The complete structure, including the absolute configuration of all stereogenic centers, was determined through these combined analytical approaches, establishing Procumbenoside A as 4-O-α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranosyldiphyllin .

Structure-Activity Relationships

Comparison with Related Compounds

Comparison of Procumbenoside A with other lignans from Justicia procumbens reveals structure-activity trends:

  • Procumbenoside A shows more selective anti-HIV activity compared to some aglycones like justicidin A .

  • The presence of the disaccharide moiety (α-L-arabinopyranosyl-(1′′′→2′′)-β-D-apiofuranose) appears to enhance selectivity while maintaining reasonable potency .

  • Related glycosides with different sugar attachments, such as Procumbenoside B, show distinct biological profiles, particularly regarding anti-inflammatory activities .

Analytical Methods

Detection and Quantification Techniques

Several analytical methods have been developed for the detection and quantification of Procumbenoside A in plant extracts and biological samples:

  • HPLC with UV detection: The most common method for routine analysis, typically using C18 columns and methanol/water gradient systems .

  • LC-MS/MS: More sensitive and specific technique, especially useful for detection in complex biological matrices .

  • NMR-based metabolomics: Used for comprehensive profiling of lignans including Procumbenoside A in plant extracts .

Spectroscopic Characterization

The spectroscopic data for Procumbenoside A includes:

  • UV spectrum: Characteristic absorption maxima typical of arylnaphthalene lignans.

  • IR spectrum: Shows characteristic bands for lactone, aromatic, and glycosidic functionalities.

  • NMR data: Complete 1H and 13C assignments confirming the structure and stereochemistry .

  • Mass spectrum: Molecular ion peak at m/z 644.17412 (calculated for C31H32O15) and characteristic fragmentation pattern .

Pharmacological Implications and Future Perspectives

Future Research Directions

Several areas warrant further investigation to fully understand and exploit the therapeutic potential of Procumbenoside A:

  • Detailed mechanistic studies to elucidate the exact molecular targets and pathways involved in its anti-HIV and cytotoxic activities

  • Medicinal chemistry efforts to develop semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties

  • Preclinical studies to assess in vivo efficacy, toxicity, and pharmacokinetic parameters

  • Exploration of potential synergistic effects with established drugs

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